

Structural Basis for WM-8014 Inhibition of KAT6A: A Technical Guide

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Compound of Interest		
Compound Name:	WM-8014	
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Abstract

This technical guide provides an in-depth analysis of the structural and molecular basis for the inhibition of K-acetyltransferase 6A (KAT6A) by the potent and selective small molecule inhibitor, **WM-8014**. We will explore the binding kinetics, key molecular interactions, and the downstream cellular consequences of this inhibition. This document consolidates quantitative data, outlines detailed experimental methodologies, and provides visual representations of the underlying mechanisms to serve as a comprehensive resource for researchers in oncology, epigenetics, and drug discovery.

Introduction to KAT6A and WM-8014

K-acetyltransferase 6A (KAT6A), also known as MOZ (monocytic leukemia zinc finger protein), is a member of the MYST family of histone acetyltransferases.[1] It plays a crucial role in chromatin modification and gene regulation by catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histone tails.[1] Dysregulation of KAT6A activity is implicated in various cancers, including acute myeloid leukemia, making it a compelling therapeutic target.[2]

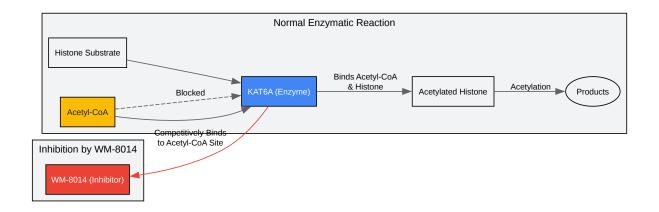
WM-8014 is a highly potent and selective inhibitor of KAT6A.[3][4] It was identified through high-throughput screening and subsequent medicinal chemistry optimization.[5] This guide delves into the specifics of how **WM-8014** exerts its inhibitory effect on KAT6A at a molecular level.



Mechanism of Action: Reversible Competition with Acetyl-CoA

Biochemical and structural studies have demonstrated that **WM-8014** is a reversible competitor of acetyl coenzyme A (acetyl-CoA), the natural cofactor for KAT6A's enzymatic activity.[2][5] **WM-8014** binds to the acetyl-CoA binding pocket within the MYST domain of KAT6A, thereby preventing the binding of acetyl-CoA and subsequent histone acetylation.[2][6]

The following diagram illustrates the competitive inhibition mechanism:



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Figure 1: Competitive Inhibition of KAT6A by WM-8014.

Quantitative Analysis of WM-8014 Inhibition

The potency and selectivity of **WM-8014** have been characterized through various biochemical and biophysical assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of WM-8014 against Histone Acetyltransferases



Target	IC50 (nM)	
KAT6A	8[3]	
KAT6B	28[4]	
KAT5 (Tip60)	224[4][7]	
KAT7 (HBO1)	342[4][7]	
KAT2A (GCN5)	No significant activity	
KAT2B (PCAF)	No significant activity	
KAT3A (CBP)	No significant activity[4]	
KAT3B (p300)	No significant activity[4]	
KAT8 (MOF)	No significant activity	

Data compiled from multiple sources, slight variations may exist between studies.

Table 2: Binding Affinity of WM-8014 for KAT6A (MYST

Domain)

Parameter	Value	Method
KD (nM)	5.0[2][4]	Surface Plasmon Resonance (SPR)
ka (1/Ms)	Not Reported	Surface Plasmon Resonance (SPR)
kd (1/s)	Not Reported	Surface Plasmon Resonance (SPR)

Structural Basis of Inhibition: Key Interactions in the Acetyl-CoA Binding Pocket

The co-crystal structure of a modified KAT6A MYST domain (MYSTCryst) in complex with WM-1119, a close analog of **WM-8014**, has been solved (PDB ID: 6CT2), providing a detailed view

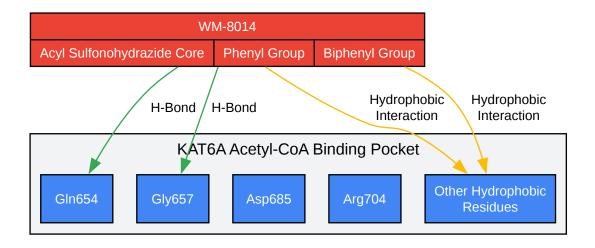


of the inhibitor's binding mode. [5] WM-8014 occupies the same binding site as acetyl-CoA.

The key interactions between **WM-8014** and the KAT6A acetyl-CoA binding pocket include:

- Hydrogen Bonds: The acyl sulfonohydrazide core of WM-8014 forms hydrogen bonds with the backbone of residues in the binding pocket, mimicking the interactions of the pyrophosphate group of acetyl-CoA.
- Hydrophobic Interactions: The phenyl and biphenyl groups of WM-8014 are involved in extensive hydrophobic interactions with nonpolar residues lining the pocket.

The following diagram illustrates the key amino acid residues in the KAT6A binding pocket that interact with **WM-8014**.



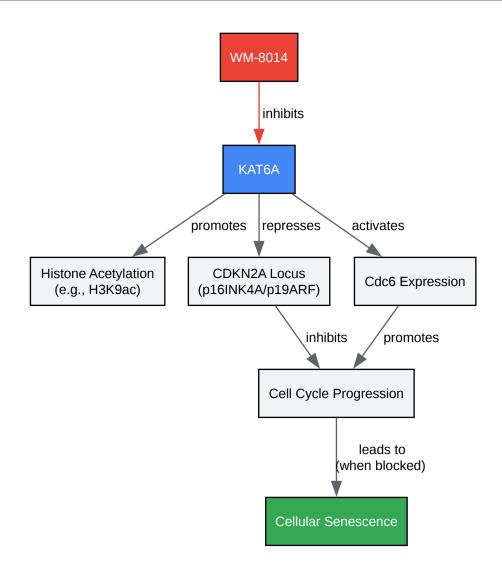
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Figure 2: Schematic of **WM-8014** Interactions within the KAT6A Binding Pocket.

Downstream Cellular Effects of KAT6A Inhibition

Inhibition of KAT6A by **WM-8014** leads to a cascade of cellular events, primarily culminating in cell cycle arrest and cellular senescence.[2][5] This is achieved through the upregulation of the CDKN2A locus, which encodes the tumor suppressors p16INK4A and p19ARF.[2][5] Consequently, the expression of KAT6A target genes involved in cell cycle progression, such as Cdc6, is downregulated.[5]





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Figure 3: Downstream Signaling Pathway Affected by WM-8014.

Experimental Protocols In Vitro Histone Acetyltransferase (HAT) Assay (Illustrative)

This protocol is a representative example based on common methodologies for measuring HAT activity.

- Reagents:
 - Recombinant human KAT6A enzyme



- Histone H3 peptide substrate
- [3H]-Acetyl-CoA
- WM-8014 (or other inhibitors) in DMSO
- Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
- Scintillation cocktail
- Procedure:
 - Prepare a reaction mixture containing KAT6A enzyme, histone H3 substrate, and assay buffer.
 - Add serial dilutions of WM-8014 or DMSO (vehicle control) to the reaction mixture in a 96well plate.
 - Initiate the reaction by adding [3H]-Acetyl-CoA.
 - Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
 - Stop the reaction by adding an equal volume of stop buffer (e.g., acetic acid).
 - Transfer the reaction mixture to a filter plate that captures the histone peptides.
 - Wash the filter plate to remove unincorporated [3H]-Acetyl-CoA.
 - Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
 - Calculate the percentage of inhibition and determine the IC50 value by fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol outlines the general steps for determining the binding kinetics of **WM-8014** to KAT6A.

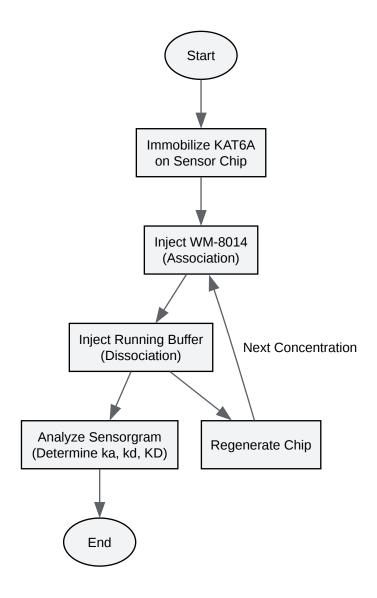


- Instrumentation and Reagents:
 - SPR instrument (e.g., Biacore)
 - Sensor chip (e.g., CM5)
 - Recombinant human KAT6A (ligand)
 - WM-8014 (analyte)
 - Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
 - Running buffer (e.g., HBS-EP+)
 - Amine coupling kit (EDC/NHS)

Procedure:

- Immobilize recombinant KAT6A onto the surface of a sensor chip using standard amine coupling chemistry. A reference flow cell is typically prepared without the protein or with an irrelevant protein.
- Inject a series of concentrations of **WM-8014** over the sensor chip surface at a constant flow rate.
- Monitor the change in resonance units (RU) in real-time to measure the association of WM-8014 to KAT6A.
- After the association phase, flow running buffer over the chip to measure the dissociation of the inhibitor.
- Regenerate the sensor chip surface between different analyte concentrations if necessary.
- Analyze the resulting sensorgrams using appropriate software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).





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Figure 4: General Workflow for Surface Plasmon Resonance (SPR) Analysis.

Conclusion

WM-8014 is a potent and selective inhibitor of KAT6A that acts by competitively binding to the acetyl-CoA pocket of the enzyme. The structural basis for its high affinity is rooted in a combination of hydrogen bonding and hydrophobic interactions within this pocket. By inhibiting KAT6A, **WM-8014** triggers a signaling cascade that leads to cell cycle arrest and senescence, highlighting its therapeutic potential in cancers driven by KAT6A dysregulation. The data and protocols presented in this guide offer a comprehensive overview for researchers working on KAT6A inhibition and related drug discovery efforts.



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